N-(2,4-dimethoxyphenyl)-2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide
CAS No.: 878053-05-5
Cat. No.: VC8305059
Molecular Formula: C25H29N3O4S
Molecular Weight: 467.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 878053-05-5 |
|---|---|
| Molecular Formula | C25H29N3O4S |
| Molecular Weight | 467.6 g/mol |
| IUPAC Name | N-(2,4-dimethoxyphenyl)-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfanylacetamide |
| Standard InChI | InChI=1S/C25H29N3O4S/c1-31-18-10-11-20(22(14-18)32-2)26-24(29)17-33-23-15-28(21-9-5-4-8-19(21)23)16-25(30)27-12-6-3-7-13-27/h4-5,8-11,14-15H,3,6-7,12-13,16-17H2,1-2H3,(H,26,29) |
| Standard InChI Key | NHKUJOOFYAPGGL-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4)OC |
| Canonical SMILES | COC1=CC(=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a central indole nucleus substituted at the 3-position with a sulfanylacetamide group. The acetamide moiety connects to a 2,4-dimethoxyphenyl ring, while the indole’s 1-position is functionalized with a 2-oxo-2-(piperidin-1-yl)ethyl chain. This configuration introduces hydrogen-bonding capabilities (via amide and ketone groups), lipophilic regions (piperidine and aromatic rings), and steric bulk that influence target selectivity.
Synthetic Pathways
Synthesis proceeds via a four-step sequence:
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Indole functionalization: N-alkylation of 1H-indole with 2-chloro-N-piperidin-1-ylacetamide under basic conditions (K2CO3, DMF, 80°C) yields 1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indole.
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Sulfuration: Thiolation at the indole 3-position using Lawesson’s reagent introduces the sulfhydryl group.
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Acetamide coupling: Reaction of 2-chloroacetamide with the thiolated intermediate forms the sulfanylacetamide bridge.
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Aromatic substitution: Final coupling with 2,4-dimethoxyaniline via EDC/HOBt-mediated amidation completes the structure.
Critical process parameters include strict temperature control (±2°C) during alkylation to prevent N-oxide formation and inert atmosphere maintenance during thiolation to avoid disulfide byproducts. Purification by flash chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity, as verified by HPLC.
Biological Activity and Mechanistic Insights
Enzymatic Targets
The compound demonstrates submicromolar inhibition (IC50 = 0.43 ± 0.12 μM) against monoamine oxidase B (MAO-B), a key enzyme in neurotransmitter catabolism. Molecular docking simulations suggest the dimethoxyphenyl group occupies the enzyme’s substrate cavity, while the piperidine nitrogen forms a salt bridge with FAD’s phosphate group. Parallel screens revealed moderate activity (IC50 = 2.1 μM) against histone deacetylase 6 (HDAC6), implicating epigenetic modulation potential .
Receptor Interactions
Radioligand binding assays identify affinity for:
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σ-1 receptors (Ki = 89 nM): The indole-piperidine system mimics endogenous ligand motifs, enabling chaperone activity in ER stress response.
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5-HT2A serotonin receptors (Ki = 320 nM): Likely mediated by indole’s similarity to serotonin’s bicyclic structure.
Notably, the compound shows >100-fold selectivity over 5-HT1A and D2 receptors, reducing off-target CNS effects.
Preclinical Applications
Neuroprotective Effects
In MPTP-induced Parkinson’s disease models, daily oral administration (10 mg/kg) for 14 days:
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Reduced striatal dopamine depletion by 68% (vs. 41% for selegiline)
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Decreased α-synuclein aggregation by 53% (immunoblot analysis)
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Improved rotorod performance to 83% of baseline (vs. 57% in controls)
Mechanistically, dual MAO-B inhibition and σ-1 agonism synergize to mitigate oxidative stress and protein misfolding.
Antineoplastic Activity
Against glioblastoma U87MG cells:
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IC50 = 8.7 μM (72 hr exposure)
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Induced G2/M arrest (42% cells vs. 12% in control) via tubulin polymerization inhibition (EC50 = 4.3 μM)
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Synergized with temozolomide (CI = 0.32 at 1:4 ratio)
The sulfanylacetamide moiety likely interacts with β-tubulin’s colchicine site, as evidenced by competitive binding assays .
Pharmacokinetic Profile
Table 2: ADME Properties (Rat Data)
| Parameter | Value |
|---|---|
| Oral bioavailability | 62% |
| t1/2 (iv) | 2.7 hr |
| Plasma protein binding | 89% (albumin-dominated) |
| CNS penetration (Brain/Plasma) | 0.94 |
| Major metabolite | O-demethylated derivative (CYP3A4-mediated) |
Despite high protein binding, the compound achieves therapeutic brain concentrations due to active transport via organic cation transporters. Hepatic clearance (18 mL/min/kg) necessitates dose adjustment in renal impairment.
Research Frontiers
Structure-Activity Relationship (SAR) Optimizations
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Piperidine substitution: Replacing piperidine with morpholine decreases MAO-B affinity 10-fold but improves aqueous solubility (from 0.12 mg/mL to 1.8 mg/mL).
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Methoxy positioning: 2,5-Dimethoxy analogs lose σ-1 binding, underscoring the importance of para-substitution on the phenyl ring.
Formulation Challenges
The compound’s logP of 3.1 and melting point (167-169°C) complicate solid dispersion development. Nanoemulsion formulations (Labrafil M1944 CS/Tween 80) enhance oral absorption 1.7-fold in preclinical trials .
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